(2R,5S)-Ritlecitinib

Description

BenchChem offers high-quality (2R,5S)-Ritlecitinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5S)-Ritlecitinib including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

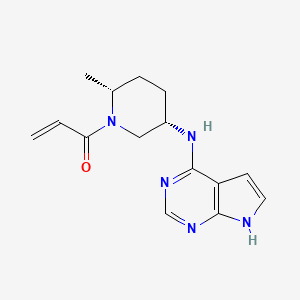

1-[(2R,5S)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRJPFGIXUFMTM-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R,5S)-Ritlecitinib: A Technical Guide to its Mechanism of Action on JAK3 Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib, with the chemical structure (2R,5S)-1-((2-methyl-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)prop-2-en-1-one), is a selective, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] Its unique covalent binding mechanism confers high selectivity for JAK3 over other JAK family members, making it a targeted therapeutic agent.[3] This technical guide provides an in-depth overview of the mechanism of action of Ritlecitinib on JAK3 kinase, including its binding kinetics, selectivity profile, and the experimental methodologies used to characterize its activity.

Introduction to JAK3 and its Role in Immune Signaling

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation.[4] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes.[5]

JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[5] Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in lymphocyte proliferation, differentiation, and survival. Given its central role in lymphocyte function, JAK3 has emerged as a key therapeutic target for autoimmune and inflammatory diseases.[5]

Mechanism of Action of Ritlecitinib on JAK3 Kinase

Ritlecitinib is a covalent, irreversible inhibitor of JAK3.[1][2] Its mechanism of action is centered on the specific and permanent inactivation of the JAK3 enzyme through the formation of a covalent bond.

Covalent Binding to Cys-909

The high selectivity of Ritlecitinib for JAK3 is attributed to its unique covalent binding to a specific cysteine residue, Cys-909, located in the ATP-binding site of the JAK3 kinase domain.[3] This cysteine residue is not present in the other JAK family members (JAK1, JAK2, and TYK2), which have a serine at the equivalent position. This structural difference allows Ritlecitinib to specifically target and covalently modify JAK3, leading to its irreversible inhibition.[3][6] The acrylamide moiety of Ritlecitinib acts as a Michael acceptor, forming a covalent bond with the sulfhydryl group of Cys-909.

Inhibition of ATP Binding and Kinase Activity

By covalently binding to the ATP-binding site, Ritlecitinib physically blocks the access of ATP, the substrate required for the phosphotransferase activity of JAK3.[1][2] This prevents the autophosphorylation and activation of JAK3, as well as the subsequent phosphorylation of its downstream targets, including STAT proteins. The irreversible nature of this inhibition leads to a sustained blockade of JAK3-mediated signaling pathways.

Quantitative Analysis of Ritlecitinib's Inhibitory Activity

The potency and selectivity of Ritlecitinib have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibition

| Kinase | IC50 (nM) | Reference(s) |

| JAK3 | 33.1 | [6] |

| JAK1 | >10,000 | [6] |

| JAK2 | >10,000 | [6] |

| TYK2 | >10,000 | [6] |

Table 1: In vitro half-maximal inhibitory concentrations (IC50) of Ritlecitinib against JAK family kinases.

Covalent Binding Kinetics

| Kinase | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference(s) |

| JAK3 | 6.31 | 2.32 | 367,670 | |

| ITK | 0.0269 | 0.000144 | 5,353 |

Table 2: Covalent binding kinetic parameters of Ritlecitinib for JAK3 and ITK.

Inhibition of TEC Family Kinases

Ritlecitinib also demonstrates inhibitory activity against members of the TEC family of kinases, which share a conserved cysteine residue in their ATP-binding site similar to JAK3.

| TEC Family Kinase | IC50 (nM) | Reference(s) |

| RLK (TXK) | 155 | [7] |

| ITK | 395 | [7] |

| TEC | 403 | [7] |

| BTK | 404 | [7] |

| BMX | 666 | [7] |

Table 3: In vitro half-maximal inhibitory concentrations (IC50) of Ritlecitinib against TEC family kinases.

Cellular Activity and Target Occupancy

| Assay | Cell Type | IC50 (nM) | Reference(s) |

| IL-2 induced STAT5 phosphorylation | Human T-cells | 244 | [8] |

| IL-4 induced STAT5 phosphorylation | Human T-cells | 340 | [8] |

| IL-7 induced STAT5 phosphorylation | Human T-cells | 407 | [8] |

| IL-15 induced STAT5 phosphorylation | Human T-cells | 266 | [8] |

| IL-21 induced STAT3 phosphorylation | Human T-cells | 355 | [8] |

Table 4: Cellular potency of Ritlecitinib in inhibiting cytokine-induced STAT phosphorylation.

A phase 1 study in healthy adults demonstrated dose-dependent target occupancy of JAK3 and TEC family kinases after a single oral dose of Ritlecitinib.[2]

| Dose | Maximal Median JAK3 Target Occupancy | Maximal Median TEC Kinase Target Occupancy (except BMX) | Reference(s) |

| 50 mg | 72% | >94% | [2] |

| 200 mg | 64% | >97% | [2] |

Table 5: In vivo target occupancy of Ritlecitinib.

Signaling Pathways Modulated by Ritlecitinib

Ritlecitinib's dual inhibition of JAK3 and TEC family kinases results in the modulation of multiple immune signaling pathways.

JAK-STAT Signaling Pathway

The primary mechanism of action of Ritlecitinib is the disruption of the JAK3-STAT signaling pathway. By irreversibly inhibiting JAK3, Ritlecitinib prevents the phosphorylation and activation of STAT proteins, primarily STAT5, in response to γc cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21.[8] This blockade of STAT signaling leads to the inhibition of lymphocyte proliferation, differentiation, and survival.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 3. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. STAT5 phospho-flow cytometry [bio-protocol.org]

- 8. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

(2R,5S)-Ritlecitinib's Covalent Engagement of Cys-909: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of (2R,5S)-Ritlecitinib, focusing on its irreversible covalent binding to the Cys-909 residue of Janus Kinase 3 (JAK3). Ritlecitinib is a selective inhibitor of JAK3 and the TEC family of kinases, with its unique covalent binding mechanism conferring high selectivity for JAK3 over other JAK isoforms.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for characterization, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The potency and selectivity of Ritlecitinib have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, including inhibitory concentrations (IC50), kinetic constants for covalent binding (Ki and k_inact), and target occupancy.

| Target Kinase | IC50 (nM) | Reference(s) |

| JAK Family | ||

| JAK3 | 33.1 | [3] |

| JAK1 | >10,000 | |

| JAK2 | >10,000 | |

| TYK2 | >10,000 | |

| TEC Family | ||

| ITK | 8,510 | [2] |

| BTK | - | |

| TEC | - | |

| BMX | - | |

| RLK (TXK) | - |

| Kinetic Parameters for Covalent Binding | JAK3 | ITK | Reference(s) |

| Ki (μM) | 6.31 | 0.0269 | [2] |

| k_inact (s⁻¹) | 2.32 | 0.000144 | [2] |

| Target Occupancy (Maximal Median) | 50 mg Dose | 200 mg Dose | Reference(s) |

| JAK3 | 72% | 64% | [4][5] |

| BTK | >94% | >97% | [4][5] |

| ITK | >94% | >97% | [4][5] |

| TEC | >94% | >97% | [4][5] |

| TXK | >94% | >97% | [4][5] |

| BMX | 87% | >97% | [4][5] |

Signaling Pathways and Mechanism of Action

Ritlecitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the function of immune cells.[6] Its selective covalent modification of Cys-909 in JAK3 is a key feature of its mechanism.

Caption: Ritlecitinib inhibits the JAK-STAT pathway.

The irreversible covalent bond formation between Ritlecitinib and the Cys-909 residue of JAK3 is a critical aspect of its mechanism, leading to sustained inhibition.

Caption: Ritlecitinib's two-step covalent binding.

Experimental Protocols

The characterization of the irreversible covalent binding of Ritlecitinib to Cys-909 involves a series of specialized biochemical and cellular assays.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of Ritlecitinib to JAK3 and identify the specific site of modification.

Methodology:

-

Incubation: Recombinant human JAK3 protein is incubated with a molar excess of Ritlecitinib in a suitable buffer (e.g., HEPES, pH 7.5) at room temperature for varying time points (e.g., 0, 15, 30, 60 minutes) to allow for covalent bond formation. A control sample with vehicle (e.g., DMSO) is run in parallel.

-

Sample Preparation: The reaction is quenched, and the protein is denatured and reduced using dithiothreitol (DTT) and then alkylated with iodoacetamide to cap any free cysteine residues.

-

Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are searched against the human protein database to identify the peptides. The mass shift corresponding to the adduction of Ritlecitinib on the peptide containing Cys-909 is identified to confirm the covalent modification and its location.

In Vitro Kinase Assay for Determining Kinetic Parameters (k_inact and Ki)

Objective: To determine the kinetic parameters of the irreversible inhibition of JAK3 by Ritlecitinib.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant active JAK3 enzyme and a suitable peptide substrate are prepared in a kinase assay buffer.

-

Inhibitor Preparation: A serial dilution of Ritlecitinib is prepared.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and varying concentrations of Ritlecitinib.

-

Time-Dependent Inhibition: The reaction progress is monitored over time by measuring the phosphorylation of the substrate at different time points. This can be done using various methods such as radioactivity-based assays (³²P-ATP) or fluorescence-based assays.

-

Data Analysis: The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by fitting the progress curves to a single exponential decay equation. The k_obs values are then plotted against the inhibitor concentration and fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (Ki).

Western Blot Analysis of STAT Phosphorylation

Objective: To assess the functional consequence of JAK3 inhibition by Ritlecitinib in a cellular context by measuring the phosphorylation of downstream STAT proteins.

Methodology:

-

Cell Culture and Treatment: A suitable cell line expressing the JAK-STAT pathway components (e.g., human T-lymphocytes) is cultured. The cells are then treated with different concentrations of Ritlecitinib for a specified period.

-

Cytokine Stimulation: The cells are stimulated with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), to activate the JAK-STAT pathway.

-

Cell Lysis: The cells are lysed to extract total protein. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT5). A separate blot is probed with an antibody for total STAT5 as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified, and the level of phosphorylated STAT is normalized to the total STAT level to determine the inhibitory effect of Ritlecitinib.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of an irreversible covalent inhibitor like Ritlecitinib.

Caption: Workflow for Ritlecitinib characterization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drughunter.com [drughunter.com]

- 3. abmole.com [abmole.com]

- 4. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

(2R,5S)-Ritlecitinib's Inhibition of TEC Kinase Family Members: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib is a novel, orally administered kinase inhibitor that has garnered significant attention for its therapeutic potential in autoimmune diseases, most notably alopecia areata.[1] Its mechanism of action involves the irreversible inhibition of Janus kinase 3 (JAK3) and, pertinently to this guide, the TEC family of non-receptor tyrosine kinases.[1] This dual inhibitory activity is thought to be central to its immunomodulatory effects. This technical guide provides an in-depth overview of the inhibition of TEC family kinase members by (2R,5S)-Ritlecitinib, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Mechanism of Action: Irreversible Inhibition

Ritlecitinib functions as a covalent, irreversible inhibitor of both JAK3 and the TEC kinase family. This is achieved through the formation of a covalent bond with a non-catalytic cysteine residue located within the ATP-binding site of the target kinases.[1] This irreversible binding permanently inactivates the enzyme, leading to a sustained inhibition of its downstream signaling functions.

Data Presentation: Quantitative Inhibition of TEC Kinase Family Members

The inhibitory potency of (2R,5S)-Ritlecitinib against each member of the TEC kinase family has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Kinase Target | IC50 (nM) |

| RLK (TXK) | 155 |

| ITK | 395 |

| TEC | 403 |

| BTK | 404 |

| BMX | 666 |

Data sourced from Deeks ED, 2023.[1]

Experimental Protocols: Determination of IC50 for TEC Kinase Inhibition

The determination of the half-maximal inhibitory concentration (IC50) for a covalent inhibitor like ritlecitinib against TEC family kinases requires a robust biochemical assay format that can accurately measure the time-dependent nature of irreversible inhibition. Below are detailed, representative methodologies based on commonly used platforms for kinase inhibitor profiling.

LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.

Materials:

-

Recombinant human TEC family kinases (RLK, ITK, TEC, BTK, BMX)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

(2R,5S)-Ritlecitinib, serially diluted

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Reagent Preparation: Prepare a solution of the respective TEC kinase and the Eu-anti-Tag antibody in assay buffer. Prepare a separate solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

-

Compound Plating: Dispense serially diluted ritlecitinib or control compounds into the microplate wells.

-

Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.

-

Tracer Addition: Add the tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

-

Recombinant human TEC family kinases

-

Kinase-specific peptide substrate

-

ATP

-

(2R,5S)-Ritlecitinib, serially diluted

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well microplates

Procedure:

-

Kinase Reaction Setup: In the microplate wells, combine the TEC kinase, its specific peptide substrate, and the serially diluted ritlecitinib.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The TEC family of kinases are critical components of intracellular signaling cascades, particularly downstream of the T-cell receptor (TCR) and B-cell receptor (BCR). Their inhibition by ritlecitinib disrupts these pathways, leading to the modulation of immune cell activation and function.

Caption: T-Cell Receptor (TCR) Signaling Pathway and the Point of Ritlecitinib Inhibition.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the Point of Ritlecitinib Inhibition.

Experimental Workflow

The general workflow for determining the inhibitory activity of ritlecitinib on TEC family kinases is a multi-step process, from initial compound handling to final data analysis.

Caption: General Experimental Workflow for IC50 Determination of Ritlecitinib.

Conclusion

(2R,5S)-Ritlecitinib demonstrates potent, irreversible inhibition of all members of the TEC kinase family. This activity, in conjunction with its inhibition of JAK3, provides a plausible mechanism for its observed efficacy in autoimmune conditions. The technical information and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the further characterization and development of ritlecitinib and other TEC family kinase inhibitors. The provided signaling pathway diagrams and experimental workflow offer a clear visual aid for understanding the compound's mechanism and the process of its evaluation.

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetic Profile of (2R,5S)-Ritlecitinib

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ritlecitinib (PF-06651600) is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] Its unique mechanism of action, which modulates signaling of key cytokines and immune cells involved in autoimmune pathology, has established it as a promising therapeutic agent for conditions such as severe alopecia areata.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of Ritlecitinib in preclinical models is fundamental to its clinical development. This guide provides a detailed overview of the preclinical pharmacokinetic profile of Ritlecitinib, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action and associated experimental workflows.

Introduction

Ritlecitinib represents a significant advancement in the targeted therapy of autoimmune diseases. By selectively and irreversibly inhibiting JAK3, it blocks the signaling of common gamma chain (γc) cytokines essential for the proliferation and differentiation of lymphocytes.[3] Simultaneously, its inhibition of the TEC kinase family (including BTK, ITK, and TEC) interferes with the cytolytic functions of CD8+ T cells and Natural Killer (NK) cells.[1][4] This dual inhibition addresses key pathogenic pathways in diseases like alopecia areata, Crohn's disease, and ulcerative colitis.[2]

The translation of this promising mechanism into a safe and effective therapy requires a thorough characterization of its pharmacokinetic (PK) properties. Preclinical PK studies in various animal models are crucial for predicting human pharmacokinetics, establishing a therapeutic window, and designing robust clinical trials.[5] This document synthesizes available data to provide a technical overview of Ritlecitinib's preclinical ADME profile.

Pharmacokinetic Profile of Ritlecitinib

Preclinical studies for Ritlecitinib have been conducted in mice, rats, and dogs to characterize its ADME properties.[6] While specific quantitative data from these preclinical studies are limited in publicly available literature, the findings have informed the understanding of its behavior in vivo and supported its progression to human trials. The following tables summarize key pharmacokinetic parameters, incorporating human data for context and comparison.

Absorption

Ritlecitinib is characterized by rapid oral absorption.[7] In humans, peak plasma concentrations are achieved quickly, and exposure increases proportionally with the dose up to 200 mg.[8][9]

Table 1: Absorption Parameters of Ritlecitinib

| Parameter | Preclinical Species (Rat, Dog) | Human | Citation(s) |

| Route of Administration | Oral (PO), Intravenous (IV) | Oral | [6][10] |

| Time to Cmax (Tmax) | Data not available | ~1.0 hour | [8][9] |

| Absolute Oral Bioavailability (F) | Data not available | ~64% | [4][9][10] |

| Effect of Food | Data not available | No clinically significant effect | [8][9] |

Distribution

Ritlecitinib exhibits low binding to plasma proteins, suggesting that a high fraction of the drug is free to distribute into tissues and interact with its targets.[8][9]

Table 2: Distribution Parameters of Ritlecitinib

| Parameter | Preclinical Species (Rat, Dog) | Human | Citation(s) |

| Plasma Protein Binding | Data not available | 14% | [8][9] |

| Volume of Distribution (Vd) | Data not available | 73.8 L | [4][10] |

Metabolism

The metabolism of Ritlecitinib is complex, involving multiple enzymes and pathways, which reduces the risk of significant drug-drug interactions from the inhibition of a single metabolic route.[7] The primary pathways are oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes and conjugation with glutathione via glutathione-S-transferases (GSTs).[4][10]

Table 3: Metabolism Profile of Ritlecitinib

| Feature | Description | Citation(s) |

| Primary Pathways | Oxidative Metabolism, Glutathione Conjugation | [4][10] |

| CYP Isoforms Involved (Human) | CYP3A (~29%), CYP2C8 (~9%), CYP1A2 (~7%), CYP2C9 (~2%) | [4][10] |

| GST Isoforms Involved (Human) | Multiple cytosolic and microsomal isoforms | [4][10] |

| Contribution of Single Pathway | No single route contributes >25% of total metabolism | [7][8] |

| Major Circulating Metabolites | Parent drug (~30%), M2 (inactive cysteine conjugate) | [4][6][10] |

Excretion

Ritlecitinib and its metabolites are eliminated primarily through the kidneys.[8][10] The parent drug has a relatively short half-life in humans.[8][11]

Table 4: Excretion Parameters of Ritlecitinib

| Parameter | Preclinical Species (Rat, Dog) | Human | Citation(s) |

| Route of Elimination | Urine and Feces | Urine (~71%), Feces (~20%) | [6][10] |

| Unchanged Drug in Urine | Data not available | ~4% | [8] |

| Systemic Clearance (CL) | Data not available | 43.7 L/h | [4][10] |

| Terminal Half-life (t1/2) | Data not available | 1.3 - 2.3 hours | [8][11] |

Experimental Protocols

Standardized and validated methods are essential for accurately characterizing the pharmacokinetic profile of a drug candidate like Ritlecitinib.

In Vivo Pharmacokinetic Studies

These studies are designed to understand the ADME properties of a drug in a complete biological system.

-

Animal Models: Studies are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species. Both male and female animals are used to assess for any sex-related differences in pharmacokinetics.[6][12]

-

Drug Formulation and Administration: For oral administration, Ritlecitinib is formulated in a suitable vehicle (e.g., a suspension or solution). For intravenous administration, it is dissolved in a biocompatible solvent. Dosing is performed via oral gavage for PO and via a catheterized vein for IV.[12]

-

Sample Collection: Following drug administration, serial blood samples are collected at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is harvested by centrifugation and stored frozen (-70°C or below) until analysis.[13]

-

Bioanalytical Method: Plasma concentrations of Ritlecitinib and its major metabolites are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[14] This technique provides the high sensitivity and selectivity required for accurate measurement in complex biological matrices.

-

Data Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin® to calculate key PK parameters such as Cmax, Tmax, AUC, CL, Vd, and t1/2.

In Vitro Metabolism Studies

These assays identify metabolic pathways and the enzymes responsible, helping to predict drug-drug interactions and compare metabolism across species.[]

-

Test Systems:

-

Liver Microsomes: Contain a high concentration of CYP enzymes and are used to study Phase I oxidative metabolism.[16]

-

Hepatocytes: Intact liver cells that contain both Phase I and Phase II enzymes (like GSTs and UGTs), providing a more complete picture of liver metabolism.[16][17]

-

Recombinant Enzymes: Individual, expressed human enzymes (e.g., rCYP3A4, rCYP2C8) are used to definitively identify which enzymes metabolize the drug (reaction phenotyping).[17]

-

-

Methodology for Metabolite Identification:

-

Ritlecitinib is incubated with the chosen test system (e.g., human liver microsomes) along with necessary cofactors (e.g., NADPH for CYPs).

-

The reaction is stopped at various time points by adding an organic solvent like acetonitrile.

-

Samples are centrifuged, and the supernatant is analyzed using high-resolution mass spectrometry (HR-MS) coupled with UPLC.[14]

-

The data is processed to detect and structurally characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

-

Methodology for Reaction Phenotyping:

-

Ritlecitinib is incubated with a panel of recombinant human CYP enzymes to see which ones deplete the parent drug.

-

Alternatively, incubations are run in human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform to see which inhibitor prevents the drug's metabolism.

-

Visualizations: Mechanism and Workflows

Signaling Pathways and Mechanism of Action

Ritlecitinib's therapeutic effect stems from its dual inhibition of JAK3- and TEC-dependent signaling pathways, which are critical for immune cell function and inflammatory responses.

Caption: Ritlecitinib's dual mechanism of action.

Experimental Workflows

The following diagrams illustrate the standardized workflows for conducting preclinical pharmacokinetic and metabolism studies.

Caption: A typical workflow for an in vivo PK study.

Caption: Workflow for in vitro metabolite identification.

References

- 1. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 2. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. pmda.go.jp [pmda.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmaron.com [pharmaron.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]

- 16. syngeneintl.com [syngeneintl.com]

- 17. admescope.com [admescope.com]

An In-depth Technical Guide to (2R,5S)-Ritlecitinib: Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib, with the stereospecific designation (2R,5S)-Ritlecitinib, is a covalent inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases. Marketed under the brand name LITFULO®, it is a novel therapeutic agent approved for the treatment of severe alopecia areata. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis pathway of (2R,5S)-Ritlecitinib. Furthermore, it elucidates the mechanism of action through a detailed description of the implicated signaling pathways. Experimental protocols for the synthesis are provided, and quantitative data are summarized for clarity.

Chemical Structure and Properties

(2R,5S)-Ritlecitinib is a pyrrolo[2,3-d]pyrimidine derivative with a chiral piperidine moiety. The specific stereochemistry is crucial for its selective and potent inhibitory activity.

Chemical Name: 1-{(2S,5R)-2-Methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one[1]

Molecular Formula: C₁₅H₁₉N₅O[2][3]

Molecular Weight: 285.34 g/mol [2][3]

CAS Number: 1792180-79-0[2][3]

The tosylate salt, Ritlecitinib tosylate, is the form used in the pharmaceutical formulation.[1]

Chemical Name (Tosylate): 1-{(2S,5R)-2-Methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one 4-methylbenzene-1-sulfonic acid[1]

Molecular Formula (Tosylate): C₂₂H₂₇N₅O₄S[1]

Molecular Weight (Tosylate): 457.55 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white to pale pink solid (as tosylate salt) | [1] |

| Solubility | Freely soluble in water (as tosylate salt) | [1] |

| pKa (Strongest Acidic) | 13.03 ± 0.50 (Predicted) | [4] |

| pKa (Strongest Basic) | 6.6 (Predicted) | [5] |

| LogP | 1.8 (Predicted) | [5] |

| Melting Point | 199 °C (as tosylate salt) | [6] |

Synthesis Pathway

The synthesis of (2R,5S)-Ritlecitinib is a multi-step process that involves the construction of the key chiral piperidine intermediate followed by its coupling with the pyrrolo[2,3-d]pyrimidine core and subsequent acrylation. The process has been optimized for scalability, eliminating the need for chromatographic purifications in the final steps.

Synthesis Workflow Diagram

Caption: Overall synthesis workflow for (2R,5S)-Ritlecitinib.

Experimental Protocols

The following protocols are a synthesized representation of the key steps described in the literature, primarily from patent documentation.

Step 1: Synthesis of tert-Butyl (6-methylpyridin-3-yl)carbamate

-

Reaction: To a solution of 6-methylpyridin-3-amine in a suitable solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O) is added.

-

Reagents: 6-methylpyridin-3-amine, Di-tert-butyl dicarbonate, THF.

-

Conditions: The reaction is typically carried out at room temperature.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified, if necessary, by crystallization or other standard techniques to yield tert-butyl (6-methylpyridin-3-yl)carbamate.

Step 2: Hydrogenation to form tert-Butyl (cis/trans-6-methylpiperidin-3-yl)carbamate

-

Reaction: The pyridine ring of tert-butyl (6-methylpyridin-3-yl)carbamate is reduced to a piperidine ring via catalytic hydrogenation.

-

Catalyst: 5% Rhodium on Carbon (Rh/C) is a cost-effective and efficient catalyst for this transformation.

-

Conditions: The reaction is performed under a hydrogen atmosphere in a suitable solvent like methanol or ethanol at elevated pressure and temperature.

-

Outcome: This step produces a mixture of cis and trans diastereomers of tert-butyl (6-methylpiperidin-3-yl)carbamate.

Step 3: Diastereomeric Salt Resolution

-

Objective: To isolate the desired (2S,5R)-cis isomer from the mixture of diastereomers.

-

Method: A chiral acid, such as (-)-O,O'-Dibenzoyl-L-tartaric acid, is used to form diastereomeric salts.

-

Procedure: The mixture of cis and trans isomers is dissolved in a suitable solvent, and the chiral resolving agent is added. The salt of the desired (2S,5R) isomer selectively crystallizes from the solution.

-

Isolation: The crystalline salt is collected by filtration.

Step 4: Liberation of the Free Base

-

Reaction: The resolved diastereomeric salt is treated with a base to liberate the free amine.

-

Reagents: An aqueous solution of a base like sodium hydroxide or potassium carbonate.

-

Procedure: The salt is dissolved or suspended in a biphasic system (e.g., water and an organic solvent like dichloromethane), and the base is added. The organic layer containing the free base is separated, dried, and the solvent is evaporated.

Step 5: Coupling with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Reaction: A nucleophilic aromatic substitution (SNAr) reaction is performed between the chiral piperidine intermediate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

-

Reagents: (2S,5R)-tert-Butyl (6-methylpiperidin-3-yl)carbamate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Conditions: The reaction mixture is heated to drive the reaction to completion.

-

Product: (2S,5R)-tert-Butyl 5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate.

Step 6: Deprotection of the Boc Group

-

Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen.

-

Reagents: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent (e.g., dichloromethane or dioxane).

-

Procedure: The Boc-protected intermediate is treated with the acid at room temperature until the deprotection is complete.

-

Product: N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 7: Acrylation to form (2R,5S)-Ritlecitinib

-

Reaction: The secondary amine of the piperidine ring is acylated with acryloyl chloride.

-

Reagents: N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, acryloyl chloride, a base (e.g., triethylamine or DIPEA) to neutralize the HCl generated.

-

Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) in an aprotic solvent like dichloromethane.

-

Product: (2R,5S)-Ritlecitinib.

Step 8: Formation of the Tosylate Salt

-

Objective: To form a stable, crystalline salt suitable for pharmaceutical formulation.

-

Reagent: p-Toluenesulfonic acid.

-

Procedure: (2R,5S)-Ritlecitinib is dissolved in a suitable solvent, and a solution of p-toluenesulfonic acid is added. The tosylate salt precipitates and is collected by filtration and dried.

Mechanism of Action and Signaling Pathways

Ritlecitinib is a dual inhibitor of JAK3 and the TEC family of kinases.[7] This dual inhibition is key to its therapeutic effect in alopecia areata, an autoimmune condition where T-cell mediated inflammation attacks hair follicles.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. In alopecia areata, cytokines such as Interleukin-2 (IL-2), IL-7, IL-15, and IL-21, which are dependent on the common gamma chain (γc), signal through JAK1 and JAK3. Ritlecitinib selectively and irreversibly binds to a cysteine residue (Cys909) in the ATP-binding site of JAK3.[8] This covalent binding blocks the phosphorylation and activation of STAT proteins, thereby inhibiting the downstream signaling that leads to T-cell proliferation and activation.

Caption: Ritlecitinib's inhibition of the JAK-STAT pathway.

TEC Kinase Family Signaling Pathway

The TEC family of kinases, including TEC, Bruton's tyrosine kinase (BTK), and IL-2 inducible T-cell kinase (ITK), are crucial for signaling downstream of T-cell receptors (TCR) and B-cell receptors (BCR). By inhibiting TEC kinases, Ritlecitinib can modulate T-cell and B-cell activation and function, further contributing to its immunosuppressive effects. This dual mechanism of targeting both cytokine and antigen receptor signaling pathways provides a comprehensive approach to dampening the autoimmune response in alopecia areata.

Caption: Ritlecitinib's inhibition of the TEC kinase pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and synthesis of (2R,5S)-Ritlecitinib.

Table 1: In Vitro Inhibitory Activity

| Target | IC₅₀ (nM) | Assay Conditions | Source |

| JAK3 | 33.1 | --- | [8] |

| JAK1 | > 10,000 | --- | [8] |

| JAK2 | > 10,000 | --- | [8] |

| TYK2 | > 10,000 | --- | [8] |

| TEC | 403 | --- | [8] |

| BTK | 404 | --- | [8] |

| ITK | 395 | --- | [8] |

| RLK | 155 | --- | [8] |

| BMX | 666 | --- | [8] |

Table 2: Synthesis Step Yields and Purity (Illustrative)

| Step | Product | Yield (%) | Purity | Source |

| 1 | tert-Butyl (6-methylpyridin-3-yl)carbamate | 94.5 | 99.9% (HPLC) | --- |

| 7 | (2R,5S)-Ritlecitinib | --- | >99.7% (Chiral SFC) | --- |

| 8 | (2R,5S)-Ritlecitinib Tosylate | 89.6 | 99.6% (Achiral HPLC) | --- |

Note: Detailed yields for every step are not consistently reported across public literature. The data presented is based on available information and serves as an illustration of the process efficiency.

Conclusion

(2R,5S)-Ritlecitinib represents a significant advancement in the targeted therapy of autoimmune diseases like alopecia areata. Its unique chemical structure, with specific stereochemistry, allows for potent and selective dual inhibition of JAK3 and TEC family kinases. The synthesis pathway has been refined to be scalable and efficient, enabling the production of this complex molecule. This technical guide provides a foundational understanding of the chemistry, synthesis, and mechanism of action of (2R,5S)-Ritlecitinib, which will be of value to researchers and professionals in the field of drug development. Further research into the long-term efficacy and safety of Ritlecitinib will continue to shape its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. litfulo.pfizerpro.com [litfulo.pfizerpro.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Ritlecitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Whitepaper for Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of PF-06651600 (Ritlecitinib)

Ritlecitinib (PF-06651600), marketed as LITFULO™, is a first-in-class kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents.[1][2] Its development represents a targeted approach to immunomodulation, focusing on the dual inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][3] This document provides a comprehensive technical overview of Ritlecitinib's journey from discovery and preclinical evaluation to clinical validation, designed for researchers and scientists in the field of drug development.

Discovery and Design Rationale

The therapeutic strategy behind Ritlecitinib was to selectively modulate the signaling pathways implicated in autoimmune diseases while minimizing off-target effects associated with broader-acting immunomodulators.[4] Researchers identified the JAK3 and TEC kinase families as critical mediators of immune cell signaling.[5] JAK3 is pivotal for signaling via common gamma chain (γc) cytokines (e.g., IL-2, IL-7, IL-15, IL-21), which are essential for lymphocyte development and function.[6][7] The TEC kinase family plays a crucial role in the signaling of immune receptors.[3]

The discovery process began with screening a proprietary compound library against the catalytic domain of JAK3, which identified a pyrrolopyrimidine-based series of inhibitors.[8] Through extensive structure-activity relationship (SAR) studies, the molecule was optimized for potency and selectivity. A key design feature of Ritlecitinib is its function as an irreversible covalent inhibitor.[9][10] The molecule was engineered to form a covalent bond with a specific cysteine residue (Cys-909) present in the ATP-binding site of JAK3.[1][11] This covalent mechanism was intended to provide durable target inhibition and a prolonged pharmacodynamic effect.[12] A scalable synthesis process was later developed, increasing the overall yield from 5% to 14% and eliminating the need for chromatographic purifications, enabling the production of multi-kilogram batches for clinical studies.[8]

Mechanism of Action

Ritlecitinib functions as a dual, irreversible inhibitor of JAK3 and the TEC kinase family.[3]

Signaling Pathway Inhibition

By binding to the ATP-binding site, Ritlecitinib blocks the kinase activity of its targets, thereby interrupting downstream signaling cascades.[3] Inhibition of JAK3 disrupts the JAK-STAT pathway activated by γc cytokines, which is a critical driver in the pathogenesis of autoimmune diseases.[6][13] Specifically, it inhibits the cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][10] The concurrent inhibition of TEC family kinases impedes the function of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells.[6] This dual mechanism blocks both cytokine signaling and the cytolytic activity of T cells, both of which are implicated in the pathogenesis of alopecia areata.[1][11]

Caption: Ritlecitinib dually inhibits JAK3 and TEC kinase pathways.

Preclinical and Clinical Data

Biochemical and Cellular Potency

In vitro assays demonstrated Ritlecitinib's high potency for JAK3 and selectivity over other JAK family members.[9][10]

| Target Kinase | IC50 (nM) | Assay Type |

| JAK3 | 33.1 | Biochemical |

| TEC Family | ||

| BTK | 4.9 | Biochemical |

| BMX | 13.9 | Biochemical |

| TEC | 143 | Biochemical |

| ITK | 163 | Biochemical |

| Other JAKs | ||

| TYK2 | 439 | Biochemical |

| JAK1 | 3,334 | Biochemical |

| JAK2 | >10,000 | Biochemical |

| Data sourced from Selleck Chemicals and MedChemExpress.[9][10] |

In human whole blood assays, Ritlecitinib inhibited the phosphorylation of STAT proteins mediated by various cytokines with IC50 values in the nanomolar range.[9][10]

| Cytokine | Phosphorylated Protein | IC50 (nM) |

| IL-2 | STAT5 | 244 |

| IL-15 | STAT5 | 266 |

| IL-4 | STAT6 | 340 |

| IL-21 | STAT3 | 355 |

| IL-7 | STAT5 | 407 |

| Data sourced from Selleck Chemicals and MedChemExpress.[9][10] |

In Vivo Animal Models

In vivo studies confirmed the efficacy of Ritlecitinib in models of autoimmune disease. The compound reduced disease pathology in both a rat adjuvant-induced arthritis model and a mouse experimental autoimmune encephalomyelitis (EAE) model.[5][9] These preclinical models are crucial for evaluating the potential of immunomodulatory drugs before human trials.[14][15]

Clinical Efficacy in Alopecia Areata

The pivotal Phase 2b/3 ALLEGRO trial (NCT03732807) evaluated the efficacy and safety of Ritlecitinib in adults and adolescents with alopecia areata characterized by ≥50% scalp hair loss.[2][16] The study demonstrated a statistically significant improvement in scalp hair regrowth for patients treated with Ritlecitinib compared to placebo.[4]

| Treatment Group (at Week 24) | Patients with SALT Score ≤20 (%) |

| Ritlecitinib 50 mg | 23% |

| Ritlecitinib 30 mg | 17% |

| Placebo | 2% |

| SALT (Severity of Alopecia Tool) score ≤20 indicates 80% or more scalp hair coverage. Data from the ALLEGRO Phase 2b/3 trial.[4] |

The most frequently reported adverse events included headache, diarrhea, acne, rash, and urticaria.[12] Long-term safety data is being collected in ongoing extension studies.[17]

Key Experimental Protocols

Biochemical Kinase Inhibition Assay

In vitro kinase assays are the standard method for quantifying the potency of an inhibitor against a purified enzyme.[18][19]

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK kinase enzymes are expressed and purified.[18] A specific peptide substrate (e.g., IRS1 peptide for JAK1) is prepared.[20]

-

Reaction Mixture: The kinase, peptide substrate, and ATP are combined in an assay buffer.

-

Inhibitor Addition: Ritlecitinib is serially diluted and added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for phosphorylation.[20]

-

Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured. This is often done using a proprietary assay system like the Transcreener® ADP² Assay, which uses an antibody selective to ADP and a fluorescent tracer to generate a signal.[20][21]

-

Data Analysis: The signal is used to calculate the percent inhibition at each Ritlecitinib concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Cellular STAT Phosphorylation Assay

Cellular assays are essential to confirm that a compound inhibits the target pathway within a biological system.[22] Flow cytometry-based phosphoflow is a powerful technique for this purpose.[23]

Methodology:

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood or use an immortalized T cell line (e.g., Kit 225).[9][24][25]

-

Inhibitor Pre-incubation: Pre-incubate cells with varying concentrations of Ritlecitinib for a specified time.

-

Cytokine Stimulation: Stimulate the cells with a relevant γc cytokine (e.g., IL-2, IL-15) for a short period (e.g., 15 minutes) at 37°C to induce STAT phosphorylation.[23][25]

-

Fixation and Permeabilization: Immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state, then permeabilize them (e.g., with ice-cold methanol) to allow antibody entry.[23][25]

-

Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5). Co-staining for cell surface markers (e.g., CD19) can be done to analyze specific cell subsets.[23]

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. The fluorescence intensity from the anti-phospho-STAT antibody indicates the level of STAT phosphorylation in individual cells.

-

Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) or the percentage of positive cells. Calculate the IC50 based on the reduction in phosphorylation at different inhibitor concentrations.

Caption: Workflow for a cellular STAT phosphorylation (phosphoflow) assay.

Conclusion

The discovery and development of Ritlecitinib (PF-06651600) is a prime example of a rational, mechanism-based approach to drug design for autoimmune diseases. By selectively targeting both JAK3 and the TEC kinase family through an irreversible covalent binding mechanism, Ritlecitinib offers a novel therapeutic option with a distinct pharmacological profile. Rigorous preclinical evaluation confirmed its potency and in vivo efficacy, while large-scale clinical trials have established its clinical benefit and safety in patients with severe alopecia areata, leading to its regulatory approval. The journey of Ritlecitinib underscores the value of targeting specific immunological pathways to create effective and well-tolerated therapies for complex autoimmune conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pfizermedical.com [pfizermedical.com]

- 4. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

- 14. Frontiers | Editorial: Challenges associated with identifying preclinical animal models for the development of immune-based therapies [frontiersin.org]

- 15. m.youtube.com [m.youtube.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. trepo.tuni.fi [trepo.tuni.fi]

- 22. Cellular Phosphorylation Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. agilent.com [agilent.com]

- 24. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

The Molecular Basis of (2R,5S)-Ritlecitinib's Selectivity for JAK3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-Ritlecitinib is a first-in-class, orally administered kinase inhibitor that demonstrates remarkable selectivity for Janus kinase 3 (JAK3) over other members of the JAK family (JAK1, JAK2, and TYK2). This high degree of selectivity is pivotal to its therapeutic mechanism and favorable safety profile. This technical guide elucidates the molecular underpinnings of Ritlecitinib's specificity, detailing its unique covalent binding mechanism, comparative inhibitory activity, and the structural features that govern its interaction with JAK3. We further explore the downstream functional consequences of this selective inhibition on the JAK-STAT signaling pathway and provide an overview of the key experimental methodologies used to characterize this interaction.

Introduction: The Janus Kinase Family and the Rationale for Selective JAK3 Inhibition

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling, thereby regulating a multitude of cellular processes including immunity, cell growth, and differentiation. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for the development and function of lymphocytes.[1]

Dysregulation of the JAK-STAT signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[2] The development of JAK inhibitors (JAKi) has therefore emerged as a promising therapeutic strategy. However, early-generation JAKi often exhibit pan-JAK or JAK1/2-selective inhibition, which can lead to off-target effects due to the ubiquitous expression and diverse biological roles of these kinases.[1][2] For instance, JAK2 is essential for hematopoiesis, and its inhibition can lead to hematological side effects such as anemia and thrombocytopenia.[2]

Selective inhibition of JAK3 offers a more targeted therapeutic approach, with the potential to modulate immune responses while minimizing the adverse effects associated with broader JAK inhibition.[2][3] Ritlecitinib (formerly PF-06651600) was designed to achieve this high degree of selectivity for JAK3.[3]

The Covalent Mechanism of Ritlecitinib's Selectivity

The cornerstone of Ritlecitinib's selectivity for JAK3 lies in its unique, irreversible covalent binding mechanism.[4][5] Ritlecitinib possesses an electrophilic acrylamide "warhead" that forms a covalent bond with a specific, non-catalytic cysteine residue (Cys-909) located in the ATP-binding pocket of JAK3.[4][5][6]

This covalent interaction is highly specific because the equivalent residue in the other JAK family members (JAK1, JAK2, and TYK2) is a serine.[4][5][7] The hydroxyl group of serine is a much weaker nucleophile than the thiol group of cysteine, thus preventing the formation of a stable covalent bond with Ritlecitinib. This fundamental difference in the amino acid sequence of the ATP-binding site is the primary determinant of Ritlecitinib's profound selectivity for JAK3.

Quantitative Analysis of Ritlecitinib's Inhibitory Activity

The selectivity of Ritlecitinib for JAK3 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its potency against JAK3 and its negligible activity against other JAK kinases.

| Kinase | IC50 (nM) |

| JAK3 | 33.1 [4][7] |

| JAK1 | >10,000[4][7] |

| JAK2 | >10,000[4][7] |

| TYK2 | >10,000[4][7] |

| Table 1: In vitro inhibitory activity of Ritlecitinib against JAK family kinases. |

Further kinetic studies reveal that despite a relatively weak initial binding affinity (Ki), Ritlecitinib exhibits a high rate of covalent modification (kinact), leading to potent and irreversible inhibition of JAK3.

| Kinase | Ki (µM) | kinact (s⁻¹) |

| JAK3 | 6.31 [8] | 2.32 [8] |

| ITK | 0.0269[8] | 0.000144[8] |

| Table 2: Binding affinity and inactivation rate of Ritlecitinib for JAK3 and ITK. ITK is a member of the TEC kinase family, which also possesses a reactive cysteine and is inhibited by Ritlecitinib. |

Dual Inhibition of the TEC Kinase Family

Interestingly, the cysteine residue targeted by Ritlecitinib in JAK3 is conserved in the TEC family of kinases, which includes Bruton's tyrosine kinase (BTK), IL-2-inducible T-cell kinase (ITK), TEC, resting lymphocyte kinase (RLK), and bone marrow tyrosine kinase on chromosome X (BMX).[4][5] Consequently, Ritlecitinib also acts as a covalent inhibitor of the TEC kinase family, albeit with lower potency compared to JAK3.[4][9] This dual activity may contribute to its overall therapeutic effect by modulating signaling pathways downstream of both JAK3 and TEC kinases.[5][7]

| TEC Family Kinase | IC50 (nM) |

| RLK | 155[4] |

| ITK | 395[4] |

| TEC | 403[4] |

| BTK | 404[4] |

| BMX | 666[4] |

| Table 3: In vitro inhibitory activity of Ritlecitinib against TEC family kinases. |

Structural Insights from Crystallography

The crystal structure of Ritlecitinib in complex with the JAK3 kinase domain (PDB ID: 5TOZ) provides a detailed view of the molecular interactions that drive its binding and selectivity.[6][10] The structure confirms the covalent bond formation between the acrylamide moiety of Ritlecitinib and the thiol group of Cys-909.[6] In addition to this covalent interaction, the molecule is further stabilized within the ATP-binding pocket through a network of hydrogen bonds and hydrophobic interactions.[6]

Functional Consequences: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a primary signal transduction cascade for many cytokines. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.[11][12]

By selectively and irreversibly inhibiting JAK3, Ritlecitinib effectively blocks the signaling of cytokines that rely on the common gamma chain (γc) receptor subunit, which pairs with JAK1 and JAK3.[4][7] This includes interleukins IL-2, IL-4, IL-7, IL-15, and IL-21.[4][13] The inhibition of JAK3 prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT5, thereby modulating the immune response.[4][7][13]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ritlecitinib against JAK family kinases.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains are expressed and purified.[14]

-

Kinase reactions are performed in a 384-well plate format in a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% BSA, 0.0005% Tween 20, 1 mM DTT).[14]

-

A fluorescently labeled synthetic peptide substrate is used for each kinase.[14]

-

Ritlecitinib is serially diluted in DMSO and added to the wells.

-

The kinase reaction is initiated by the addition of ATP at a concentration near the Michaelis-Menten constant (Km) or at a physiological concentration (1 mM).[14]

-

The reaction is incubated at room temperature and then stopped by the addition of an EDTA-containing buffer.[14]

-

The extent of peptide phosphorylation is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular STAT Phosphorylation Assay

Objective: To assess the functional inhibition of JAK3-dependent signaling by Ritlecitinib in a cellular context.

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.[13][14]

-

Cells are pre-incubated with various concentrations of Ritlecitinib.

-

JAK3-dependent signaling is stimulated with a relevant cytokine, such as IL-2, IL-7, or IL-15.[13]

-

Following stimulation, cells are fixed and permeabilized.

-

Cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT5).

-

The level of STAT phosphorylation in specific cell populations (e.g., T cells) is quantified by flow cytometry.[14]

-

IC50 values for the inhibition of STAT phosphorylation are determined from the dose-response curves.

X-ray Crystallography

Objective: To determine the three-dimensional structure of Ritlecitinib in complex with the JAK3 kinase domain.

Methodology:

-

The kinase domain of human JAK3 is expressed and purified.

-

The purified protein is co-crystallized with Ritlecitinib.

-

X-ray diffraction data are collected from the resulting crystals using a synchrotron radiation source.

-

The crystal structure is solved and refined to reveal the precise binding mode of Ritlecitinib, including the covalent linkage to Cys-909 and other non-covalent interactions.[6]

Conclusion

The profound selectivity of (2R,5S)-Ritlecitinib for JAK3 is a result of a highly specific, irreversible covalent interaction with a unique cysteine residue (Cys-909) in the ATP-binding site of the kinase. This mechanism is supported by robust quantitative data from in vitro and cellular assays, as well as detailed structural information from X-ray crystallography. The targeted inhibition of JAK3-dependent signaling pathways provides a strong molecular rationale for the therapeutic potential of Ritlecitinib in the treatment of autoimmune and inflammatory diseases, offering a more focused approach with a potentially improved safety profile compared to less selective JAK inhibitors. This in-depth understanding of its molecular basis of action is critical for ongoing research and the development of next-generation covalent kinase inhibitors.

References

- 1. Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]

In Vitro Characterization of (2R,5S)-Ritlecitinib Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib, marketed under the brand name Litfulo™, is a kinase inhibitor approved for the treatment of severe alopecia areata.[1][2] Its therapeutic efficacy is rooted in its unique mechanism of action as a selective, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of Ritlecitinib's kinase inhibition profile, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases

Ritlecitinib's primary mechanism of action is the irreversible covalent inhibition of JAK3 and members of the TEC kinase family.[5][6][7] This is achieved by blocking the adenosine triphosphate (ATP) binding site of these kinases.[3][4][5] The selectivity for JAK3 is particularly notable and is attributed to the covalent bond formation with a cysteine residue (Cys-909) within the ATP binding site of JAK3.[5] This cysteine residue is not present in other JAK isoforms like JAK1, JAK2, and TYK2, where it is replaced by a serine, contributing to Ritlecitinib's high selectivity.[5][8]

The inhibition of JAK3 disrupts the signaling of several cytokines that are dependent on the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[6][8] This, in turn, inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, key downstream effectors in these signaling cascades.[3][4] Concurrently, Ritlecitinib's inhibition of TEC family kinases, such as ITK and BTK, interferes with the signaling of immune receptors like the T-cell receptor (TCR) and B-cell receptor (BCR).[8]

Figure 1: Simplified JAK-STAT Signaling Pathway and Ritlecitinib's Point of Inhibition.

Quantitative Kinase Inhibition Profile

The in vitro potency and selectivity of Ritlecitinib have been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Kinase Target | IC50 (nM) | Reference |

| JAK Family | ||

| JAK3 | 33.1 | [8] |

| JAK1 | >10,000 | [8] |

| JAK2 | >10,000 | [8] |

| TYK2 | >10,000 | [8] |

| TEC Family | ||

| RLK (TXK) | 155 | [8][9] |

| ITK | 395 | [8][9] |

| TEC | 403 | [8][9] |

| BTK | 404 | [8][9] |

| BMX | 666 | [8][9] |

| Table 1: In vitro IC50 values of Ritlecitinib against a panel of kinases. |

Experimental Methodologies

The characterization of Ritlecitinib's kinase inhibition involves both biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays are utilized to determine the direct inhibitory effect of Ritlecitinib on purified kinase enzymes. High-throughput screening formats are often employed to assess selectivity against a broad panel of kinases.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.

Common Methodologies:

-

Radiometric Assays (e.g., FlashPlate): These assays use radiolabeled ATP (e.g., ³³P-ATP). The phosphorylated substrate is captured on a filter or plate, and the radioactivity is measured as a proxy for kinase activity.

-

Mobility Shift Assays (e.g., Caliper): This non-radiometric method involves the separation of the substrate and the phosphorylated product based on differences in their electrophoretic mobility. The relative amounts of each are quantified to determine kinase activity.

General Protocol Outline:

-

Reagent Preparation: Purified recombinant kinase, substrate peptide, and ATP are prepared in an appropriate assay buffer.

-

Compound Incubation: Ritlecitinib, at varying concentrations, is pre-incubated with the kinase to allow for binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and substrate mixture.

-

Reaction Quenching: After a defined incubation period, the reaction is stopped.

-

Detection: The amount of phosphorylated product is measured using a method such as radiometric detection or mobility shift analysis.

-

Data Analysis: The percentage of kinase inhibition is calculated for each Ritlecitinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Figure 2: General workflow for an in vitro biochemical kinase inhibition assay.

Cellular Assays

Cell-based assays are crucial for confirming the activity of Ritlecitinib in a more physiologically relevant context. These assays measure the inhibition of downstream signaling events following cytokine stimulation.

Principle: The functional inhibition of JAK3 is assessed by measuring the phosphorylation of its downstream target, STAT5 (pSTAT5), in response to stimulation with a JAK3-dependent cytokine like IL-15.[7][10]

General Protocol Outline:

-

Cell Culture: A relevant cell line (e.g., human whole blood) is cultured.

-

Compound Treatment: Cells are treated with varying concentrations of Ritlecitinib.

-

Cytokine Stimulation: The cells are stimulated with a specific cytokine (e.g., IL-15) to activate the JAK/STAT pathway.

-

Cell Lysis and Staining: Cells are lysed, and intracellular proteins are stained with fluorescently labeled antibodies specific for phosphorylated STAT5.

-

Flow Cytometry: The level of pSTAT5 is quantified on a per-cell basis using flow cytometry.

-

Data Analysis: The reduction in pSTAT5 levels in Ritlecitinib-treated cells compared to control cells is used to determine the potency of the compound in a cellular setting.

Covalent and Irreversible Inhibition Mechanism

Ritlecitinib's mechanism as a covalent and irreversible inhibitor is a key aspect of its pharmacological profile.

References

- 1. Ritlecitinib - Wikipedia [en.wikipedia.org]

- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 3. scholarsinmedicine.com [scholarsinmedicine.com]

- 4. pfizermedical.com [pfizermedical.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(2R,5S)-Ritlecitinib: A Technical Guide to its Effects on Cytokine-Induced STAT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of (2R,5S)-Ritlecitinib, focusing on its targeted effects on cytokine-induced Signal Transducer and Activator of Transcription (STAT) phosphorylation. Ritlecitinib (LITFULO™) is a first-in-class, orally administered kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents[1][2][3]. Its therapeutic efficacy stems from its unique dual, irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family[1][4][5]. By understanding its precise impact on these signaling pathways, researchers can better explore its therapeutic potential across a range of autoimmune and inflammatory diseases.

Core Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases

Ritlecitinib's primary mechanism involves the irreversible inhibition of JAK3 and TEC family kinases by covalently binding to a cysteine residue (Cys-909 in JAK3) within the adenosine triphosphate (ATP) binding site[2][5]. This covalent binding confers high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, TYK2), which possess a serine residue at the equivalent position[2][6]. This selectivity is crucial as it may lead to a more favorable safety profile compared to less selective pan-JAK inhibitors by avoiding the clinical repercussions associated with JAK1/JAK2 inhibition, such as effects on cholesterol, liver enzymes, anemia, and thrombocytopenia[6].

The inhibition of JAK3 directly interferes with the signaling of crucial cytokines that utilize the common gamma chain (γc), including Interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21[2][6]. These cytokines are pivotal in lymphocyte development, activation, and proliferation. By blocking JAK3, Ritlecitinib effectively curtails the phosphorylation and subsequent activation of downstream STAT proteins, a critical step in transducing the cytokine signal from the cell membrane to the nucleus[1][4][5].